Ames Mutagenicity: Reduced Potency vs. Non-Methylated Analog
In the Salmonella typhimurium TA98 Ames assay with 25 µL S9 metabolic activation per plate, 2,7-diamino-3,8-dimethylphenazine (DADMPz) induced 212 revertants/nmole, whereas its direct non-methylated analog 2,7-diaminophenazine (2,7-DAPz) induced 12,110 revertants/nmole under identical conditions [1][2]. The 3,8-dimethyl substitution thus reduces mutagenic potency by approximately 57-fold compared to the unsubstituted 2,7-diamino core. Other 2,7-diamino-phenazines with different 3,8-substituents also showed substantially higher potency: 2,7-diamino-3,8-dimethoxyphenazine (4,229 rev/nmole) and 2,7-diamino-3-methoxyphenazine (24,640 rev/nmole) [2].
| Evidence Dimension | Mutagenic potency (revertants per nanomole) in S. typhimurium TA98 with 25 µL S9/plate |
|---|---|
| Target Compound Data | 212 revertants/nmole |
| Comparator Or Baseline | 2,7-Diaminophenazine (2,7-DAPz): 12,110 rev/nmole; 2,7-Diamino-3,8-dimethoxyphenazine: 4,229 rev/nmole; 2,7-Diamino-3-methoxyphenazine: 24,640 rev/nmole; 2,3-Diaminophenazine: 349 rev/nmole |
| Quantified Difference | 57-fold lower than 2,7-DAPz; 20-fold lower than 2,7-diamino-3,8-dimethoxyphenazine; 116-fold lower than 2,7-diamino-3-methoxyphenazine |
| Conditions | Salmonella typhimurium TA98, 25 µL S9 liver homogenate fraction per plate, pre-incubation protocol (Watanabe et al., 1987; 1989) |
Why This Matters
For researchers requiring a phenazine diamine with the lowest possible Ames mutagenicity among 2,7-diamino-substituted variants—such as in negative-control experiments or in applications where bacterial mutagenicity is a liability—DADMPz is the empirically optimal choice within this congeneric series.
- [1] Watanabe T, Ono M, Hirayama T, Fukui S. 2,7-Diamino-3,8-dimethylphenazine as the major mutagenic product from the reaction of 2,4-diaminotoluene with hydrogen peroxide. Mutat Res. 1987 Feb;190(2):113-7. doi:10.1016/0165-7992(87)90041-8. View Source
- [2] Watanabe T, Hirayama T, Fukui S. Phenazine derivatives as the mutagenic reaction product from o- or m-phenylenediamine derivatives with hydrogen peroxide. Mutat Res. 1989 Nov;227(3):135-45. doi:10.1016/0165-7992(89)90037-7. View Source
